molecular formula C7H12ClN3 B15236941 (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hcl

(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hcl

Cat. No.: B15236941
M. Wt: 173.64 g/mol
InChI Key: FHYGXZLXNDINMB-RGMNGODLSA-N
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Description

(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylpyridazine.

    Amine Introduction:

    Chirality Induction: The (S)-enantiomer is obtained using chiral catalysts or chiral resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    6-Methylpyridazine: The parent compound without the ethan-1-amine group.

    1-(6-Methylpyridazin-3-YL)ethan-1-amine: The free base form without the hydrochloride salt.

Uniqueness

(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

(1S)-1-(6-methylpyridazin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-5-3-4-7(6(2)8)10-9-5;/h3-4,6H,8H2,1-2H3;1H/t6-;/m0./s1

InChI Key

FHYGXZLXNDINMB-RGMNGODLSA-N

Isomeric SMILES

CC1=NN=C(C=C1)[C@H](C)N.Cl

Canonical SMILES

CC1=NN=C(C=C1)C(C)N.Cl

Origin of Product

United States

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